4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide
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Overview
Description
4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core linked to an imidazole ring, which is further substituted with cyclopentylamino and thiophen-2-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Cyclopentylamino Group: This step involves the reaction of cyclopentylamine with an appropriate acylating agent to introduce the cyclopentylamino group.
Thioether Formation: The thiol group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Coupling with Benzamide: The final step involves coupling the synthesized imidazole derivative with benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol and amino groups.
Reduction: Reduction reactions can target the imidazole ring or the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the thiol group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the benzamide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(phenylmethyl)benzamide
- 4-(2-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(pyridin-2-ylmethyl)benzamide
Uniqueness
The uniqueness of 4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiophen-2-ylmethyl group, in particular, can influence the compound’s electronic properties and its ability to interact with biological targets.
Properties
IUPAC Name |
4-[2-[2-(cyclopentylamino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S2/c27-20(25-17-4-1-2-5-17)15-30-22-23-11-12-26(22)18-9-7-16(8-10-18)21(28)24-14-19-6-3-13-29-19/h3,6-13,17H,1-2,4-5,14-15H2,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKLZFIJQMXJGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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